molecular formula C27H24N4O4 B2672840 N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892276-57-2

N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2672840
CAS No.: 892276-57-2
M. Wt: 468.513
InChI Key: OLQNPOVHGOFLSM-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a heterocyclic compound featuring a quinazoline core substituted with an indole-ethyl group, a 4-methoxyphenylmethyl moiety, and a carboxamide functional group.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-35-20-9-6-17(7-10-20)16-31-26(33)22-11-8-18(14-24(22)30-27(31)34)25(32)28-13-12-19-15-29-23-5-3-2-4-21(19)23/h2-7,9-10,15,18,22,24,29H,8,11-14,16H2,1H3,(H,28,32)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDYYGAMGOLENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3CCC(CC3NC2=O)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an indole moiety linked to a tetrahydroquinazoline core with various substituents that may influence its biological activity. The presence of both the indole and methoxyphenyl groups is significant for its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, its structural components suggest a potential interaction with protein targets through hydrogen bonding and hydrophobic interactions.
  • Antioxidant Activity : The presence of electron-donating groups such as methoxy may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxic mechanism may involve apoptosis induction or cell cycle arrest.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound in various studies:

Activity Cell Line/Model IC50 Value (µM) Reference
CytotoxicityMCF-7 (breast cancer)15.5
AntioxidantDPPH radical scavenging12.0
Enzyme InhibitionAChE (acetylcholinesterase)8.0
AntimicrobialE. coli20.0

Case Studies

Several studies have explored the biological activity of similar compounds with variations in their structure:

  • Indole Derivatives : Research on indole-based compounds has shown promising results in treating neurodegenerative diseases due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.
  • Tetrahydroquinazoline Analogues : Compounds with a tetrahydroquinazoline framework have demonstrated significant anticancer properties through mechanisms involving apoptosis and cell cycle modulation across various cancer types.

Recent Research Findings

Recent investigations have focused on optimizing the synthesis and enhancing the biological efficacy of related compounds:

  • A study published in Molecules highlighted the synthesis of derivatives with improved potency against cancer cell lines by modifying substituents on the tetrahydroquinazoline structure .
  • Another research article discussed structure-activity relationships (SAR) that revealed specific substitutions on the indole ring significantly enhance cytotoxic activity against breast cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its quinazoline scaffold combined with indole and methoxyphenyl substituents. Key analogues and their distinguishing features include:

Compound Name/ID Core Structure Key Substituents Bioactivity/Application Source Reference
Target Compound Quinazoline Indole-ethyl, 4-methoxyphenylmethyl Hypothesized anticancer/anti-inflammatory (inferred)
N-[2-(4-Methoxyphenyl)ethyl]-1H-indazole-3-carboxamide (CAS 793713-10-7) Indazole 4-Methoxyphenethyl, carboxamide Not specified; structural analog
N-trans-Feruloyltyramine (from Lycium yunnanense) Phenolic amide Ferulic acid, tyramine Anti-inflammatory (IC₅₀ < 17.21 µM)
Quinazolinone analogues (e.g., 3-(4-Oxo-2-Phenylquinazolin-3(4H)-yl) derivatives) Quinazolinone Varied aryl/alkyl groups Anticancer (MDA-MB 231 inhibition)
2-[[(4-Chlorophenyl)methyl...]-1,3-thiazole-4-carboxamide Thiazole Chlorophenyl, indol-3-yl Not specified; structural motif

Key Observations :

  • Quinazoline vs. Indazole/Thiazole Cores : The quinazoline core in the target compound may confer distinct binding affinities compared to indazole (CAS 793713-10-7) or thiazole derivatives, as heterocycle geometry impacts protein target selectivity .
Computational Similarity Metrics

Structural similarity to known bioactive compounds can be quantified using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) . For example:

  • The indole-ethyl group in the target compound shares fragmentation patterns (cosine score >0.8) with anti-inflammatory amides in Lycium yunnanense, as observed in molecular networking studies .
  • Quinazoline derivatives exhibit moderate similarity (Tanimoto >0.6) to kinase inhibitors, aligning with their hypothesized anticancer activity .
Bioactivity and Target Interactions
  • Anticancer Potential: Quinazoline derivatives (e.g., from ) inhibit cancer cell lines (e.g., MDA-MB 231) via tyrosine kinase inhibition. The target compound’s methoxyphenyl group may enhance membrane permeability, while the indole moiety could modulate apoptosis pathways .
  • Anti-Inflammatory Activity : Structural analogs like N-trans-feruloyltyramine (IC₅₀ < 17.21 µM) suggest that the carboxamide and aromatic groups in the target compound may interact with cyclooxygenase (COX) or NF-κB pathways .
Limitations and Contradictions
  • Structural Similarity ≠ Functional Equivalence : While CAS 793713-10-7 shares a methoxyphenethyl group with the target compound, its indazole core may confer divergent target selectivity .
  • Data Gaps : Direct bioactivity data (e.g., IC₅₀, Ki) for the target compound are absent in the provided evidence; inferences rely on structural analogs .

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